3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
Description
This compound is a propan-1-one derivative featuring a 3-chloro-4-fluorophenyl group at the 3-position and a 3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl moiety at the 1-position. The chloro-fluoro substitution on the phenyl ring may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4S/c18-15-8-12(3-5-16(15)19)4-6-17(21)20-9-14(10-20)25(22,23)11-13-2-1-7-24-13/h1-3,5,7-8,14H,4,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXBUOLPSUSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.83 g/mol. The structure features a chloro-fluorophenyl group, an azetidine ring, and a furan moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the furan and azetidine structures suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing physiological responses.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Anticancer Activity
Preliminary research has shown that the compound may possess anticancer properties, particularly against certain cancer cell lines. The observed effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Case Study : A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Toxicity Profile
While the compound shows promising biological activity, it is essential to consider its toxicity. Toxicological studies indicate that it may cause skin and eye irritation at higher concentrations. Further research is necessary to evaluate its safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
